N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Chlorophenylacetamide Moiety:
- The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine intermediate with 4-chlorophenylacetic acid or its derivatives, using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohols from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- Starting with a suitable pyrazole derivative, the pyrazolo[3,4-d]pyrimidine core can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
- Reaction conditions often include heating under reflux with solvents like ethanol or dimethylformamide (DMF).
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide is largely dependent on its specific biological target. Generally, it may act by:
- Inhibiting specific enzymes or receptors involved in disease pathways.
- Interacting with nucleic acids or proteins to modulate their function.
Molecular Targets and Pathways:
- Enzymes such as kinases or proteases.
- Receptors involved in cell signaling pathways.
Comparison with Similar Compounds
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide: Lacks the chlorine atom on the phenyl ring.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness:
- The presence of the 4-chlorophenyl group in N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASXKQVENFLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.